REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10](O)[CH3:11])([O-:3])=[O:2].C(N(C(C)C)CC)(C)C.CS([Cl:26])(=O)=O>CN(C)C=O>[Cl:26][CH:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2])[CH3:11]
|
Name
|
|
Quantity
|
311 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C(C)O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
921.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
612.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
STIRRING
|
Details
|
it is stirred for another 90 hours at room temperature
|
Duration
|
90 h
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
Then the residue dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed 3 times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography (silica gel, 9:1 hexane/acetone)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)C1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 219 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |